Butane-1,1,3-tricarboxylic acid
Description
Butane-1,1,3-tricarboxylic acid (systematic IUPAC name: 3-carboxybutanedioic acid) is a tricarboxylic acid with three carboxyl groups positioned at the 1st, 1st, and 3rd carbon atoms of a butane chain. Notably, most literature focuses on its isomers (e.g., butane-1,2,4-tricarboxylic acid) or analogous aliphatic tricarboxylic acids like propane-1,2,3-tricarboxylic acid (tricarballylic acid) and citric acid. This article compares this compound with structurally and functionally related compounds, leveraging available data to infer properties and applications.
Properties
CAS No. |
4435-47-6 |
|---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
butane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h3-4H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
GRFZNXQGHSUMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Known Chemical Data and Identifiers
- Molecular formula: C7H10O6
- Molecular weight: 190.15 g/mol
- CAS number: 4435-47-6
- Synonyms: 1,3-Butanetricarboxylic acid, this compound
This compound’s structure features three carboxyl groups with two located on the first carbon and one on the third carbon of the butane backbone.
Specific Example: Oxidative Synthesis (Analogous to Butane-1,2,4-tricarboxylic Acid)
- Starting material: Hexahydro-p-hydroxy-benzoic acid or its esters
- Oxidizing agent: Nitric acid or potassium permanganate
- Conditions: Temperature controlled between 65 °C and 100 °C for nitric acid; room temperature to 5 °C for permanganate oxidation
- Procedure: Gradual addition of starting material to oxidizing agent with stirring; reaction monitored by gas evolution (nitrous gases); neutralization of excess oxidant with alcohol; filtration to remove manganese dioxide; acidification and evaporation to yield crude acid; purification by recrystallization from ethyl acetate and petroleum ether.
While this method is documented for butane-1,2,4-tricarboxylic acid, it suggests a viable pathway for similar tricarboxylic acids, including this compound, with appropriate precursor modifications.
Comparative Table of Oxidizing Agents and Conditions for Tricarboxylic Acid Synthesis
Chemical Reactions Analysis
Types of Reactions: Butane-1,1,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other carboxylic acids or derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms of the compound.
Substitution: The carboxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butane-1,1,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which butane-1,1,3-tricarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In biological systems, the compound may participate in metabolic pathways, acting as a substrate or inhibitor for specific enzymes .
Comparison with Similar Compounds
Comparison with Similar Tricarboxylic Acids
Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid)
- Structure : Three carboxyl groups at positions 1, 2, and 3 of a propane chain.
- Key Properties: CAS No.: 99-14-9 . Molecular Formula: C₆H₆O₆; Molecular Weight: 176.11 g/mol . Reactivity: Undergoes decarboxylation at lower temperatures compared to hydrogenation, forming intermediates like methylsuccinic acid under catalytic conditions . Applications: Found in fungal toxins (e.g., fumonisins) as a diester backbone . Acts as a competitive inhibitor in the tricarboxylic acid (TCA) cycle .
Butane-1,2,4-tricarboxylic Acid
- Structure : Carboxyl groups at positions 1, 2, and 4 of a butane chain.
- Key Properties: CAS No.: 923-42-2; Molecular Formula: C₇H₁₀O₆; Molecular Weight: 190.15 g/mol . Physical Data: Melting point: 117–120°C; Boiling point: 347.9°C at 760 mmHg . Hazards: Classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335) .
Aconitic Acid (Propene-1,2,3-tricarboxylic Acid)
- Structure : Unsaturated tricarboxylic acid with a double bond between C1 and C2.
- Reactivity : Rapidly decarboxylated and hydrogenated to methylsuccinic acid under catalytic conditions .
- Role in Metabolism : Intermediate in the TCA cycle, critical for energy production in cells .
Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic Acid)
- Structure : Hydroxyl group at C2 and three carboxyl groups.
- Applications: Central to the TCA cycle; used in food preservation and biotechnology .
- Derivatives: Monopotassium citrate (CAS 866-83-1) is used as a buffering agent .
Pentane-1,3,5-tricarboxylic Acid
- Structure : Symmetric tricarboxylic acid with carboxyl groups at positions 1, 3, and 5.
- Acid Strength : Exhibits pKa values influenced by steric effects and intramolecular hydrogen bonding, studied via titration .
Aromatic Tricarboxylic Acids
- Example : Benzene-1,3,5-tricarboxylic acid (trimesic acid, CAS 554-95-0).
Data Tables
Table 1: Structural and Physical Properties of Aliphatic Tricarboxylic Acids
Table 2: Hazard Comparison
Key Research Findings
- Decarboxylation vs. Hydrogenation : Unsaturated tricarboxylic acids (e.g., aconitic acid) undergo faster decarboxylation than saturated analogs (e.g., tricarballylic acid) under catalytic conditions .
- Thermal Stability : Butane-1,2,4-tricarboxylic acid’s high boiling point (347.9°C) suggests stability in high-temperature industrial processes .
- Biological Roles : Tricarballylic acid disrupts the TCA cycle by inhibiting aconitase, mimicking citrate structurally .
Q & A
Q. What in situ techniques characterize the acid’s supramolecular assembly with nitrogenous ligands?
- Methodological Answer :
- Crystallization Screening : Co-crystallize with pyrazole derivatives (e.g., 3,5-dimethylpyrazole) in ethanol/water (1:1). Analyze via SCXRD to identify H-bond motifs (e.g., R₂²(8) rings) .
- In Situ Raman : Monitor assembly kinetics by tracking carboxylate symmetric stretching (ν ~1400 cm⁻¹) and pyrazole N-H bending (ν ~1550 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
